N-tert-Butyl-N-(2-oxoethyl)nitrous amide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-N-(2-oxoethyl)nitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)8(7-10)4-5-9/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBUEUFFOAFBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC=O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552699 | |
| Record name | N-tert-Butyl-N-(2-oxoethyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111318-23-1 | |
| Record name | N-tert-Butyl-N-(2-oxoethyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of N Tert Butyl N 2 Oxoethyl Nitrous Amide
Transformations Involving the N-Nitrosamide Functional Group
The N-nitrosamide group is a versatile functional group known for its role in generating reactive intermediates and participating in various synthetic transformations.
The cleavage of the N-N bond in N-nitrosamides, known as denitrosation, is a fundamental reaction of this functional class. This process can be initiated under various conditions, including protolytic, thermal, or photochemical methods, to release nitric oxide (NO) or a related nitrosyl species and the corresponding amide. researchgate.netnih.gov For N-tert-Butyl-N-(2-oxoethyl)nitrous amide, this reaction would yield N-tert-butyl-2-oxoacetamide.
Denitrosation can be particularly facile under acidic conditions, where protonation of the amide oxygen facilitates the cleavage. nih.gov Reagents such as thiols in the presence of acid have been reported to effectively denitrosate N-nitrosamines under mild conditions. researchgate.net
Table 1: Hypothetical Conditions for Denitrosation of this compound
| Reagent/Condition | Proposed Product | Reaction Type |
|---|---|---|
| HCl or H₂SO₄ in H₂O | N-tert-butyl-2-oxoacetamide | Acid-catalyzed hydrolysis |
| Ethanethiol, p-Toluenesulfonic acid (PTSA) | N-tert-butyl-2-oxoacetamide | Thiol-mediated denitrosation |
| UV light (photolysis) | Radical intermediates | Photochemical N-N bond homolysis |
N-nitrosamides are valuable precursors and intermediates in organic synthesis. researchgate.net Upon treatment with a base, N-nitrosamides can eliminate the nitroso group to generate diazoalkanes, which are highly versatile reagents. In the case of this compound, base-induced decomposition could potentially generate a diazo intermediate, although the presence of the aldehyde complicates this pathway.
More commonly, reagents like tert-butyl nitrite (B80452) (TBN), a structural relative, are used as sources of nitrogen or nitric oxide (NO) for nitrosation, diazotization, and other nitrogen-transfer reactions. organic-chemistry.orgrsc.org By analogy, the N-nitrosamide functional group can act as an electrophilic nitrosating agent for various nucleophiles under specific conditions.
The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions to form various heterocyclic structures. While specific studies on this molecule are not prevalent, analogous transformations of related amides are well-documented. For instance, redox cyclization of amides using nitrous oxide as a nitrogen donor has been used to synthesize benzotriazin-4(3H)-ones. organic-chemistry.org
One plausible pathway for this compound could involve the initial formation of an enolate from the 2-oxoethyl moiety under basic conditions. This enolate could then, in principle, attack the electrophilic nitrogen of the nitrosamide group, leading to a cyclic intermediate. Subsequent rearrangement and elimination could potentially yield heterocyclic systems. Such reactions often require specific catalysts or reaction conditions to proceed efficiently. nih.gov
Table 2: Plausible Heterocyclic Products from Intramolecular Reactions
| Reaction Condition | Potential Intermediate | Possible Heterocyclic Product Class |
|---|---|---|
| Strong Base (e.g., LDA) | Enolate anion | Substituted oxadiazoles (B1248032) or triazoles |
| Reductive conditions | Hydrazide intermediate | Substituted pyrazolidinones |
| Lewis Acid catalysis | Activated carbonyl-nitrosamide complex | Various five- or six-membered heterocycles |
Reactivity Profile of the 2-Oxoethyl Moiety
The 2-oxoethyl group is essentially an acetaldehyde (B116499) moiety attached to the amide nitrogen, and its chemistry is dominated by the electrophilic nature of the aldehyde carbonyl carbon.
The aldehyde functional group is highly susceptible to nucleophilic attack. It can undergo a wide array of classic carbonyl addition and condensation reactions. For example, it can participate in aldol (B89426) condensations with other enolizable carbonyl compounds, Wittig reactions with phosphorus ylides to form alkenes, and reductive amination with amines in the presence of a reducing agent. nih.gov
The condensation of amides with aldehydes typically involves the reaction of two moles of the amide with one mole of the aldehyde. epa.gov However, in this intramolecular context, the aldehyde is part of the molecule itself, making it a site for reaction with external nucleophiles.
Table 3: Examples of Nucleophilic Addition/Condensation at the 2-Oxoethyl Group
| Reagent | Reaction Type | Expected Product Structure |
|---|---|---|
| Acetone, NaOH (aq) | Aldol Condensation | β-Hydroxy ketone adduct |
| Triphenylphosphine ylide (Ph₃P=CH₂) | Wittig Reaction | Terminal alkene |
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Secondary alcohol |
| Sodium Cyanide (NaCN), H⁺ | Cyanohydrin Formation | α-Hydroxy nitrile |
The aldehyde of the oxoethyl group can be selectively oxidized or reduced without affecting the N-nitrosamide group, provided mild and specific reagents are used.
Selective Reduction: The aldehyde can be readily reduced to a primary alcohol using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This transformation would yield N-tert-Butyl-N-(2-hydroxyethyl)nitrous amide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce the nitrosamide group and are therefore less suitable for selective reduction.
Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid to form N-tert-Butyl-N-(carboxymethyl)nitrous amide. A common method for the selective oxidation of aldehydes in the presence of other sensitive functional groups is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid. Other strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to degradation of the nitrosamide moiety. nih.gov
Table 4: Selective Redox Reactions of the 2-Oxoethyl Group
| Reaction | Reagent | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | N-tert-Butyl-N-(2-hydroxyethyl)nitrous amide |
| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | N-tert-Butyl-N-(carboxymethyl)nitrous amide |
Participation in Cascade and Multicomponent Reactions
While specific documented instances of this compound in cascade or multicomponent reactions are not extensively reported in the literature, its structural motifs suggest potential applications in such transformations. N-nitrosamides are known precursors for various reactive intermediates. For instance, under thermal or photochemical conditions, they can generate diazoalkanes or related species, which are valuable partners in cycloaddition reactions.
Multicomponent reactions often rely on the in-situ generation of reactive species that can sequentially combine with other reactants. The N-nitroso group in this compound could be leveraged to initiate such a sequence. For example, its decomposition could lead to a cascade involving intramolecular cyclization or intermolecular trapping by other components in the reaction mixture. Reagents like tert-butyl nitrite are known to trigger radical cascade reactions for the synthesis of complex molecules like isoxazoles in a one-pot system. rsc.orgresearchgate.net
Influence of the tert-Butyl Substituent on Reaction Selectivity and Kinetics
The tert-butyl group is a significant modulator of the reactivity of this compound. Its effects can be categorized into steric and electronic contributions.
The most prominent effect of the tert-butyl group is steric hindrance. This bulky substituent shields the adjacent nitrogen atom and the N-nitroso group, influencing the approach of reagents. This steric congestion can impact reaction rates, often slowing them down compared to less hindered analogues. However, it can also be a tool for enhancing selectivity. For instance, in reactions where multiple sites are available for attack, the tert-butyl group can direct the incoming reagent to the less hindered position, thereby favoring the formation of a specific regioisomer. While some studies suggest that sterically hindered amides can be challenging substrates for certain metal-catalyzed reactions, the development of suitable catalytic systems can overcome these limitations. acs.org The balance between steric hindrance and reactivity is a key consideration in designing synthetic routes involving this compound.
Electronically, the tert-butyl group is generally considered to be weakly electron-donating through induction. This inductive effect can influence the electron density at the nitrogen atom, which in turn affects the stability and reactivity of the N-nitroso group. An increase in electron density on the nitrogen could potentially stabilize the molecule, but it might also influence the energetics of bond cleavage during a reaction. In the context of N-nitrosation reactions, electron-releasing groups on the amide can increase the reaction rate. nih.gov The electronic properties of substituents have been shown to significantly affect the characteristics of related molecular systems. nih.gov
Table 1: Influence of Substituents on N-Nitrosation Rates
| Substituent (R in R-CONR'R") | Electronic Effect | Relative Rate of N-Nitrosation |
| Electron-donating | Increases electron density on N | Faster |
| Electron-withdrawing | Decreases electron density on N | Slower |
This table provides a generalized illustration of electronic effects on N-nitrosation reactions based on established chemical principles.
Detailed Mechanistic Investigations and Reaction Pathway Analysis
Understanding the detailed mechanism of reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions. This involves the identification of transient intermediates and a thorough analysis of the kinetic and thermodynamic parameters of the elementary steps.
The reactions of N-nitrosamides can proceed through various intermediates. For instance, in the presence of a base, deprotonation of the α-carbon to the carbonyl group could occur, leading to an enolate intermediate. The N-nitroso group can also undergo homolytic or heterolytic cleavage.
Kinetic studies on the formation of N-nitrosamides suggest a mechanism involving a slow proton transfer step. It has been proposed that nitrosation may initially occur at the oxygen atom of the amide, forming an O-nitroso intermediate, which then rapidly rearranges to the more stable N-nitrosamide. The characterization of such transient species often requires advanced spectroscopic techniques, such as low-temperature NMR or transient absorption spectroscopy.
Table 2: Potential Reaction Intermediates in Reactions of this compound
| Intermediate | Generating Condition | Potential Subsequent Reaction |
| Enolate | Basic conditions | Alkylation, Aldol reaction |
| Diazoalkane | Thermolysis/Photolysis | Cycloaddition |
| Radical species | Homolytic cleavage | Radical cyclization, Dimerization |
| O-Nitroso Isomer | Nitrosation reaction | Rearrangement to N-nitrosamide |
This table outlines plausible intermediates based on the known reactivity of N-nitrosamides.
The kinetics of N-nitrosamide formation and decomposition are sensitive to factors such as solvent polarity and the presence of catalysts. For instance, N-nitrosation reactions are generally accelerated in more polar solvents. nih.gov The rate-determining step in the formation of N-nitrosamides is often the proton transfer from an intermediate.
Thermodynamically, N-nitrosamides are generally stable compounds, but the N-N bond can be cleaved under specific conditions. The stability is influenced by the electronic nature of the substituents. The discrepancy between the pKa values derived from nitrosation and denitrosation experiments for some N-nitrosamides supports the hypothesis of an initial O-nitrosation followed by rearrangement to the thermodynamically more stable N-nitroso product. A comprehensive understanding of the kinetic and thermodynamic landscape of the reactions of this compound would require detailed experimental and computational studies.
Role of Catalysts and Solvents in Reaction Mechanism Modulation
The N-nitrosation of secondary amides, a key step in the formation of compounds like this compound, can be achieved using alkyl nitrites. The selection of the solvent is crucial in this process, with polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being preferred. researchgate.net These solvents facilitate the dissolution of the reactants and can influence the stability of charged intermediates that may form during the reaction.
In the context of reactions involving N-nitrosoamides, the solvent can play a direct role in the reaction mechanism. For instance, in reactions mediated by tert-butyl nitrite (TBN), the solvent can affect the efficiency of N-nitrosation. researchgate.netrsc.org While some transformations can be conducted under solvent-free conditions, the presence of a solvent is often necessary to achieve optimal yields and selectivity. rsc.orgorganic-chemistry.org
Catalysts, particularly transition metals, can dramatically alter the reaction pathways of N-nitrosoamides. For example, ruthenium(II) catalysts have been employed in conjunction with polyethylene (B3416737) glycol (PEG) as a recyclable catalytic system for the synthesis of isocoumarins from N-methoxy amides, where tert-butyl nitrite serves as an oxygen source. semanticscholar.orgnih.gov In this system, the catalyst activates specific C-H bonds, directing the reaction towards a desired cyclization pathway. researchgate.netsemanticscholar.orgnih.gov The choice of catalyst is critical; for instance, rhodium(III) catalysis can be used to direct regioselective arylation reactions. researchgate.net
The interplay between the catalyst and solvent system is also a key determinant of the reaction outcome. The use of PEG not only acts as a solvent but also potentially as a ligand or phase-transfer agent, enhancing the efficacy of the metal catalyst. researchgate.net In some cases, the reaction conditions can be tuned to be metal- and oxidant-free, highlighting the significant role that the intrinsic reactivity of the N-nitrosoamide and the solvent environment can play. semanticscholar.orgnih.gov
The stability of sensitive functional groups during nitrosation reactions is also a consideration. The choice of a mild nitrosating agent like TBN, often used in the synthesis of N-nitrosoamides, allows for the preservation of acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as functional groups like phenols, olefins, and alkynes. rsc.org This tolerance is indicative of a reaction mechanism that does not involve harsh acidic or basic conditions, a feature that can be modulated by the solvent system.
The following table summarizes the influence of various catalysts and solvents on reactions involving N-nitrosoamides, providing insights into the modulation of reaction mechanisms.
| Catalyst | Solvent | Effect on Reaction Mechanism |
| Ruthenium(II) | Polyethylene Glycol (PEG) | Facilitates ortho C-H activation and annulation reactions. researchgate.netsemanticscholar.orgnih.gov |
| Rhodium(III) | Dichloroethane (DCE) | Directs regioselective arylation of C-H bonds. researchgate.net |
| None (Metal-free) | Dichloromethane (DCM) | Allows for N-nitrosation of less reactive secondary amides at room temperature. researchgate.net |
| None (Solvent-free) | None | Enables efficient N-nitrosation of secondary amines with easy product isolation. rsc.org |
Advanced Spectroscopic and Structural Characterization of N Tert Butyl N 2 Oxoethyl Nitrous Amide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary method for elucidating the solution-state structure of N-tert-Butyl-N-(2-oxoethyl)nitrous amide. A combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be crucial for determining the through-space proximity of protons. This information is vital for establishing the stereochemistry and preferred conformation of the molecule. For instance, correlations between the protons of the tert-butyl group and the methylene (B1212753) protons of the 2-oxoethyl group would confirm their spatial relationship.
Hypothetical 2D-NOESY/ROESY Data Table:
| Interacting Protons | Expected Correlation | Inferred Proximity |
| tert-Butyl (¹H) ↔ Methylene (¹H) | Present/Absent | Close/Distant |
| Methylene (¹H) ↔ Aldehyde (¹H) | Present/Absent | Close/Distant |
Heteronuclear multiple bond correlation (HMBC) and heteronuclear multiple quantum coherence (HMQC) experiments are essential for mapping the carbon and nitrogen backbone of the molecule. A ¹³C-¹H HMQC spectrum would reveal all direct one-bond correlations between protons and the carbons they are attached to. The ¹H-¹⁵N HMBC experiment would be particularly important for probing the environment around the nitrogen atoms of the nitrous amide group, confirming connectivity through two or three bonds.
Hypothetical Heteronuclear NMR Data Table:
| Nucleus 1 | Nucleus 2 | Correlation Type | Observed Correlation (Hypothetical) | Structural Confirmation |
| ¹H (tert-Butyl) | ¹³C (quaternary) | ¹³C-¹H HMBC | Yes | Confirms C-N bond |
| ¹H (Methylene) | ¹⁵N (Amide) | ¹H-¹⁵N HMBC | Yes | Confirms N-CH₂ bond |
| ¹H (Aldehyde) | ¹³C (Carbonyl) | ¹³C-¹H HMBC | Yes | Confirms C-CHO bond |
The this compound molecule may exhibit conformational dynamics, such as restricted rotation around the N-N bond of the nitrous amide group. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be employed to investigate these processes. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers and rates of conformational exchange.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS and MS/MS are powerful techniques for determining the elemental composition and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This precise mass would be used to calculate the elemental composition, confirming the molecular formula of C₆H₁₂N₂O₂.
Hypothetical HRMS Data Table:
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 145.0972 | (Data Not Available) | (Data Not Available) | C₆H₁₃N₂O₂ |
| [M+Na]⁺ | 167.0791 | (Data Not Available) | (Data Not Available) | C₆H₁₂N₂NaO₂ |
Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable structural information, corroborating the connectivity established by NMR. Key fragmentation pathways would likely involve the loss of the nitroso group (NO), cleavage of the tert-butyl group, and fragmentation of the 2-oxoethyl side chain.
Hypothetical MS/MS Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 145.0972 | 115.0866 | 30.0106 (NO) | [C₆H₁₃N₂O₂ - NO]⁺ |
| 145.0972 | 88.0757 | 57.0215 (C₄H₉) | [C₆H₁₃N₂O₂ - C₄H₉]⁺ |
| 145.0972 | 57.0704 | 88.0268 (C₂H₃NO₂) | [C₄H₉]⁺ |
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural details of a molecule. mdpi.com The combination of both methods provides complementary information, as FT-IR spectroscopy measures changes in the dipole moment of a molecule, while Raman spectroscopy detects changes in its polarizability. spectroscopyonline.comthermofisher.com
The vibrational spectrum of this compound is expected to be dominated by the characteristic absorptions of its three primary functional moieties: the N-nitrosamide group, the tert-butyl group, and the oxoethyl group (specifically, a carbonyl group).
N-Nitrosamide Group: The N-nitrosamide functional group, with the structure R-N(N=O)-C(=O)R', is a key feature of the molecule. The N=O stretching vibration in nitrosamines typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl Another significant band corresponds to the N-N stretching vibration, which is expected between 1052 and 1106 cm⁻¹. pw.edu.pl
Oxoethyl Group: The oxoethyl group contains a carbonyl (C=O) functional group. The C=O stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum, typically appearing in the range of 1600-1850 cm⁻¹. For a ketone, such as in the oxoethyl group, this band is generally observed around 1715 cm⁻¹.
tert-Butyl Group: The tert-butyl group exhibits several characteristic vibrations. These include symmetric and asymmetric C-H stretching modes around 2870-2970 cm⁻¹, as well as characteristic bending vibrations. researchgate.net Deformation vibrations for tert-butyl groups can be observed in the 1421–1432 cm⁻¹ range. acs.org
The following table summarizes the predicted characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |
| Nitrosamide | N=O Stretch | 1450 - 1500 | FT-IR, Raman |
| Nitrosamide | N-N Stretch | 1050 - 1110 | FT-IR |
| Oxoethyl | C=O Stretch | 1710 - 1730 | FT-IR (Strong), Raman (Weak) |
| tert-Butyl | C-H Asymmetric Stretch | ~2970 | FT-IR, Raman |
| tert-Butyl | C-H Symmetric Stretch | ~2870 | FT-IR, Raman |
| tert-Butyl | C-H Bending/Deformation | 1370 - 1470 | FT-IR |
| Alkyl Chain | C-C Stretch | 1200 - 1300 | Raman |
| Alkyl Chain | CH₂ Bend (Scissoring) | ~1465 | FT-IR |
This table is generated based on typical vibrational frequencies for the respective functional groups and does not represent experimental data for this compound.
This compound is a flexible molecule with several single bonds around which rotation can occur. This can lead to the existence of multiple conformational isomers in the gas phase or in solution. Vibrational spectroscopy can be a valuable tool for identifying and quantifying these different conformers.
The vibrational frequencies of a molecule are sensitive to its geometry. mdpi.com Therefore, different conformers will exhibit slightly different vibrational spectra. By carefully analyzing the FT-IR and Raman spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), it is possible to identify bands that are unique to specific conformers. The relative intensities of these bands can then be used to determine the relative populations of the different conformers under various conditions, such as temperature and solvent polarity.
For instance, studies on similar flexible molecules have shown that the positions of C-C stretching and various bending modes can shift based on the dihedral angles within the molecule. nih.gov While no specific conformational analysis of this compound using vibrational spectroscopy has been reported, this approach remains a theoretically sound method for future research.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Absolute Configuration
As of this writing, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state molecular geometry, such as unit cell parameters, bond lengths, and bond angles, are not available.
Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis could provide definitive information on its molecular structure. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. fiveable.me The intensities and positions of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.
For a non-chiral molecule like this compound, the concept of absolute configuration is not applicable. However, for a chiral derivative, X-ray crystallography with anomalous dispersion could be used to determine its absolute stereochemistry.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. fiveable.mewikipedia.org Since this compound itself is an achiral molecule, it will not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution on the oxoethyl chain, the resulting chiral derivatives could be analyzed by these methods.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jasco-global.comlibretexts.org A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions within the molecule. The sign and intensity of these peaks are highly sensitive to the three-dimensional arrangement of atoms around the chiral center, making it a powerful tool for determining the absolute configuration and studying the conformation of chiral molecules. saschirality.orgnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve can also be used to characterize chiral molecules and determine their stereochemistry.
To date, no studies on chiral derivatives of this compound using chiroptical spectroscopy have been reported in the scientific literature. Such studies would be necessary to apply these powerful stereochemical analysis techniques to this class of compounds.
Theoretical and Computational Studies of N Tert Butyl N 2 Oxoethyl Nitrous Amide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-tert-Butyl-N-(2-oxoethyl)nitrous amide. These computational methods provide detailed insights into the molecule's electronic structure, stability, and geometric parameters, which are crucial for predicting its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying the ground state geometries and energies of medium-sized molecules like this compound.
DFT calculations would likely be employed to optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group is expected to significantly influence the molecule's conformation, particularly around the N-N and N-C bonds. researchgate.netacs.org Steric hindrance from the tert-butyl group would likely lead to a twisted arrangement around the amide bond to minimize repulsive interactions. researchgate.netacs.org
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined using DFT. nih.govtandfonline.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov For this compound, the nitrosamine (B1359907) and oxoethyl groups, being electron-withdrawing, would be expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack.
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value |
|---|---|
| N-N Bond Length | ~1.35 Å |
| N=O Bond Length | ~1.22 Å |
| C=O Bond Length (oxoethyl) | ~1.21 Å |
| N-C(tert-butyl) Bond Length | ~1.48 Å |
| N-C(oxoethyl) Bond Length | ~1.46 Å |
| N-N-C(tert-butyl) Bond Angle | ~118° |
| O=N-N Dihedral Angle | ~175° (near planar) |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. This provides a deeper understanding of the reaction pathways, kinetics, and selectivities.
Potential Energy Surface Mapping and Reaction Coordinate Analysis
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orgresearchgate.net By mapping the PES for a particular reaction, chemists can identify the minimum energy pathways from reactants to products, which correspond to the most likely reaction mechanisms. wikipedia.org
For this compound, PES mapping could be used to study various reactions, such as its formation via nitrosation of the corresponding secondary amine or its decomposition pathways. researchgate.netresearchgate.net The reaction coordinate, which represents the progress of the reaction, can be analyzed to identify key intermediates and transition states. wikipedia.org The transition state is the point of highest energy along the reaction coordinate and is critical for determining the reaction rate.
Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the factors that control the reaction's activation energy. For example, the steric bulk of the tert-butyl group would likely play a significant role in the energetics of the transition states for reactions involving the nitrosamine moiety.
Prediction of Reaction Rate Constants and Selectivities
Transition state theory (TST) can be combined with the results from quantum chemical calculations to predict reaction rate constants. The activation energy obtained from the PES, along with vibrational frequencies of the reactants and the transition state, are used in the TST equations to estimate the rate constant.
For this compound, this approach could be used to predict the rates of its formation under various conditions or its thermal and photochemical decomposition rates. nih.govdtu.dkwhiterose.ac.uk Nitrosamides are known to be susceptible to decomposition, and computational studies can shed light on the mechanisms and kinetics of these processes. nih.gov
Furthermore, computational methods can be used to predict the selectivity of reactions. For reactions with multiple possible products, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy will be the most favorable, and the ratio of products can be estimated from the differences in activation energies. This is particularly relevant for understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The three-dimensional structure and dynamics of a molecule are crucial determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of this compound.
The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. The bulky tert-butyl group is expected to impose significant steric constraints, limiting the number of accessible conformations and influencing the rotational barriers around the N-N and N-C bonds. acs.orgnih.gov Studies on related N-tert-butyl amides have shown that the tert-butyl group can have a profound effect on the amide isomer equilibrium. acs.orgnih.govacs.org
Strategic Applications of N Tert Butyl N 2 Oxoethyl Nitrous Amide in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate and Building Block for Complex Molecules
N-tert-Butyl-N-(2-oxoethyl)nitrous amide possesses a unique combination of functional groups that could render it a valuable building block in multi-step organic synthesis. The N-nitroso group can serve as a precursor to various nitrogen-containing functionalities. For instance, under specific conditions, it could be reduced to a hydrazine (B178648) or an amine, or it could be involved in rearrangements and cyclization reactions.
The aldehyde moiety (-CH=O) is a classic functional group for forming new carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This allows for the elongation of the carbon chain and the introduction of diverse substituents. The tert-butyl group, with its significant steric bulk, can influence the stereochemical outcome of reactions at adjacent centers, potentially leading to high diastereoselectivity.
The strategic combination of these groups in one molecule allows for a sequential and controlled series of transformations, making it a potentially powerful tool for the synthesis of complex natural products and pharmaceutically active compounds.
Role in the Targeted Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. The structure of this compound is well-suited for the construction of such cyclic systems. The presence of both a nucleophilic nitrogen (after potential transformation of the nitroso group) and an electrophilic carbonyl carbon within the same molecule sets the stage for intramolecular cyclization reactions.
For example, reduction of the nitroso group to a primary amine, followed by intramolecular condensation with the aldehyde, could lead to the formation of cyclic imines, which are precursors to various saturated and unsaturated nitrogen heterocycles like pyrrolidines or piperidines, depending on subsequent reaction steps. Furthermore, the N-nitroso group itself can participate directly in cyclization reactions, for instance, through radical-mediated processes or by acting as an internal oxidant.
Precursor for the Preparation of Highly Functionalized Amides, Amines, and Related Derivatives
The N-nitroso group in N-nitrosamides is known to be a labile functionality, which can be cleaved or transformed under various conditions to generate other important functional groups. This reactivity makes this compound a potential precursor for a range of highly functionalized molecules.
Denitrosation under reductive conditions would yield the corresponding secondary amine, N-tert-butyl-2-aminoethanal, a bifunctional molecule with a primary amine and an aldehyde. Alternatively, cleavage of the N-N bond could lead to the formation of a secondary amide. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the diversity of accessible derivatives. The ability to selectively manipulate the nitroso and carbonyl groups would allow for the synthesis of a library of compounds with varied functionalities, which is highly valuable in drug discovery and development.
Design and Development of Novel Methodologies and Reaction Pathways in Organic Chemistry
The unique electronic and steric properties of this compound could inspire the development of new synthetic methodologies. The interplay between the electron-withdrawing nitroso group and the carbonyl group could lead to novel reactivity patterns. For instance, the acidity of the α-protons to the carbonyl group could be modulated by the adjacent N-nitroso functionality, potentially enabling unique enolate chemistry.
Furthermore, the compound could be explored as a substrate in transition-metal-catalyzed cross-coupling reactions. The development of catalytic systems that can selectively activate and functionalize the C-N or N-N bonds would open up new avenues for the construction of complex molecules. The steric hindrance provided by the tert-butyl group could also be exploited to achieve regioselective transformations in complex settings.
Participation in Cascade and Multicomponent Reactions for Increased Synthetic Efficiency
Cascade and multicomponent reactions are powerful strategies in modern organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions.
A hypothetical multicomponent reaction could involve the in situ generation of a reactive species from the N-nitroso group, which then participates in a reaction with the aldehyde moiety and one or more external reactants. For example, a reaction could be designed where an intermolecular reaction at the aldehyde is followed by an intramolecular cyclization involving the nitrogen atom. Such a process would rapidly build molecular complexity from simple starting materials. The development of such cascade reactions involving this compound would be a significant contribution to the field of synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
